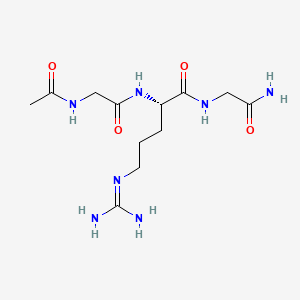

AC-Gly-arg-gly-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“AC-Gly-arg-gly-NH2” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have many functions in organisms. For example, some peptides act as hormones, some as neurotransmitters, and some as natural pain relievers .

Synthesis Analysis

The synthesis of peptides like “this compound” typically involves techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step, one amino acid at a time. The process starts from the C-terminus and proceeds towards the N-terminus .

Molecular Structure Analysis

The molecular structure of a peptide like “this compound” is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide can adopt different conformations depending on factors like pH, temperature, and solvent conditions .

Chemical Reactions Analysis

Peptides like “this compound” can undergo various chemical reactions. For example, they can react with other molecules to form larger structures, or they can be broken down into their constituent amino acids. The exact reactions that a peptide undergoes depend on its specific sequence of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of a peptide like “this compound” are determined by its specific sequence of amino acids. For example, the peptide’s solubility, stability, and reactivity can all be influenced by the nature of its amino acids .

Scientific Research Applications

Enhanced Peptide Delivery via Transdermal Microneedles

Research has explored the use of solid microneedle arrays to enhance the transdermal delivery of peptides, including AC-Gly-arg-gly-NH2. The study demonstrated that microneedle pretreatment significantly enhances peptide permeation across the skin, with the permeation rates dependent on peptide molecular weights. This finding suggests a potential application in improving the transdermal delivery systems for peptides (Suohui Zhang, Y. Qiu, & Yunhua Gao, 2014).

Glyprolines in Regulatory Tripeptides

Glyprolines, including structures similar to this compound, play a significant role in regulatory oligopeptides, which have a wide spectrum of bioactivities. These peptides are essential in the stabilization of regulatory oligopeptides in organisms and contribute to a complex new spectrum of bioactivities. The systematic comparative study of glyprolines can guide the development of new peptide medicinal drugs, highlighting their importance in medical research (I. Ashmarin, 2007).

Conformational Preferences in Solution

The conformational behavior of peptides related to this compound, such as Ac-Gly-NHMe, has been systematically studied in various solvents through theoretical calculations and experimental spectroscopies. These studies provide insights into the preferred conformations of these peptides in different environments, contributing to the understanding of peptide structure-function relationships in biochemical and pharmaceutical contexts (R. Cormanich, R. Rittner, & M. Bühl, 2015).

Characterization of Selenotrisulfide Formation

Research involving peptides similar to this compound, such as the study of selenotrisulfide formation through the reaction of selenite with end-capped phytochelatin-2 (Ac-(γ-Glu-Cys)2-Gly-NH2), provides valuable insights into the interactions between peptides and metalloids. These interactions are crucial for understanding the biological roles of peptides in response to heavy metals and metalloids, including selenium, and have implications for environmental and health-related research (Stephen M. Spain & D. Rabenstein, 2004).

Mechanism of Action

Target of Action

The primary target of AC-Gly-Arg-Gly-NH2, also known as Taphalgin, is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioid peptides and opioid drugs .

Mode of Action

Taphalgin interacts with the μ-opioid receptor, triggering a series of intracellular events . The interaction is presumed to lead to the desensitization of the receptor, similar to the action of endogenous peptides . This interaction and subsequent desensitization inhibit the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The interaction of Taphalgin with the μ-opioid receptor initiates a cascade of biochemical events. The receptor’s activation inhibits adenylate cyclase, decreasing the concentration of cyclic AMP. This leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. Concurrently, the activation of the receptor also closes voltage-gated calcium channels, inhibiting the release of neurotransmitters such as substance P and calcitonin gene-related peptide. These actions collectively result in analgesia .

Result of Action

Taphalgin has been shown to have a potent analgesic effect. In a tail-flick test in mice, a single subcutaneous injection of Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect increased as the dose of Taphalgin increased from 0.5 to 1.5 and 4.5 mg/kg .

Safety and Hazards

Future Directions

The study of peptides like “AC-Gly-arg-gly-NH2” is a rapidly evolving field, with many potential applications in areas like drug discovery, diagnostics, and biotechnology. Future research will likely focus on understanding the biological functions of these peptides, improving methods for their synthesis and characterization, and exploring their potential uses .

Properties

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGGXCZHOKQED-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Diazabicyclo[5.2.0]nonane](/img/structure/B574813.png)

![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/no-structure.png)